molecular formula C5H6N2O B1195648 3-Hydroxypentanedinitrile CAS No. 13880-89-2

3-Hydroxypentanedinitrile

Cat. No.: B1195648
CAS No.: 13880-89-2
M. Wt: 110.11 g/mol
InChI Key: NMFITULDMUZCQD-UHFFFAOYSA-N
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Description

3-Hydroxypentanedinitrile (3-HPDN) is an organic compound with the chemical formula C5H7N3O. It is a colourless liquid with a boiling point of 77-78 °C, and is soluble in water and organic solvents. 3-HPDN is primarily used as a reagent in organic synthesis. It is commonly used as a catalyst in the synthesis of organic compounds, and can also be used as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.

Scientific Research Applications

  • Organic Syntheses : Pentanedinitrile, a derivative of 3-Hydroxypentanedinitrile, is widely used as a functional material in the synthesis of biologically active compounds. It serves as an excellent precursor for azaheterocycles, polymers, and other compounds. Specifically, Pentanedinitrile-2,4-dinitronate has been investigated for its antitumor activity (Nishiwaki et al., 1999).

  • Biomedical Applications : A study on Polyhydoxyalkanoates (PHA), which includes polymers such as poly 3-hydroxybutyrate and copolymers of 3-hydroxybutyrate, highlights their use in tissue engineering. These materials are biodegradable and thermoprocessable, making them suitable for various medical devices and tissue engineering applications (Chen & Wu, 2005).

  • Environmental Applications : Research on Hydroxyapatite nanosheet-assembled microspheres, which can be synthesized using hemoglobin as a soft template, has shown promising applications in water treatment. These materials have a high adsorption capacity for heavy metal ions and are selective for Pb(2+) ions in acidic solutions, making them potential candidates for wastewater treatment (Zhao et al., 2014).

  • Pharmacology and Toxicology : The metabolite trans-3'-hydroxycotinine, derived from nicotine metabolism, has been studied for its disposition kinetics and pharmacologic responses in smokers. This research provides insights into nicotine metabolism and its implications in tobacco exposure and individual variability in nicotine metabolism (Benowitz & Jacob, 2001).

  • Chemical Industry : 3-hydroxypropionic acid, which can be synthesized using this compound as a precursor, is a valuable chemical in the industry. It serves as a precursor for several key compounds, including acrylic acid, 1,3-propanediol, and acrylamide. This compound has applications in the production of bioplastics and other materials (Vidra & Németh, 2017).

Properties

IUPAC Name

3-hydroxypentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-1-5(8)2-4-7/h5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFITULDMUZCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326982
Record name 3-Hydroxypentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-89-2
Record name 3-Hydroxypentanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13880-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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